molecular formula C6H12N2 B15229820 (1S,5S)-1,4-diazabicyclo[3.2.1]octane

(1S,5S)-1,4-diazabicyclo[3.2.1]octane

Cat. No.: B15229820
M. Wt: 112.17 g/mol
InChI Key: KYCAEEFYFFBAAP-LURJTMIESA-N
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Description

(1S,5S)-1,4-diazabicyclo[3.2.1]octane is a bicyclic organic compound that contains two nitrogen atoms within its structure. This compound is part of the azabicyclo family, which is known for its unique structural properties and significant biological activities. The bicyclic framework of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-1,4-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atoms can act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of (1S,5S)-1,4-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5S)-1,4-diazabicyclo[3.2.1]octane is unique due to its specific stereochemistry and the presence of two nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

(5S)-1,4-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C6H12N2/c1-3-8-4-2-7-6(1)5-8/h6-7H,1-5H2/t6-/m0/s1

InChI Key

KYCAEEFYFFBAAP-LURJTMIESA-N

Isomeric SMILES

C1CN2CCN[C@@H]1C2

Canonical SMILES

C1CN2CCNC1C2

Origin of Product

United States

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